molecular formula C7H11NO4 B157783 Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate CAS No. 130291-56-4

Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate

Cat. No. B157783
M. Wt: 173.17 g/mol
InChI Key: CHXSSOQJMVWSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate, also known as Methyl N-(methoxycarbonylmethyl)glycinate, is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate involves the inhibition of the growth and proliferation of microorganisms by disrupting their metabolic processes. It works by interfering with the synthesis of essential proteins and nucleic acids, leading to the death of the microorganisms.

Biochemical And Physiological Effects

Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate has been shown to have a number of biochemical and physiological effects on various organisms. It has been found to be toxic to both gram-positive and gram-negative bacteria, as well as fungi and viruses. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. It also has a broad spectrum of activity against various microorganisms, making it a versatile tool for studying their growth and metabolism.
However, there are also some limitations to its use in lab experiments. Its toxicity to both microorganisms and humans means that it must be handled with care and appropriate safety measures must be taken. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields of research.

Future Directions

There are several potential future directions for research involving Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate. One possible area of study is the development of new drugs and therapies based on its antibacterial, antifungal, and antiviral properties. Another potential direction is the investigation of its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases.
In addition, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research. Overall, Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate is a promising compound with a wide range of potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate can be achieved through a multistep process involving the reaction of glycine with methyl chloroformate, followed by the reaction of the resulting intermediate with methyl vinyl ketone. The final product is obtained through the purification of the reaction mixture using standard techniques.

Scientific Research Applications

Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies.

properties

CAS RN

130291-56-4

Product Name

Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate

InChI

InChI=1S/C7H11NO4/c1-5(6(9)11-3)8(2)7(10)12-4/h1H2,2-4H3

InChI Key

CHXSSOQJMVWSDS-UHFFFAOYSA-N

SMILES

CN(C(=C)C(=O)OC)C(=O)OC

Canonical SMILES

CN(C(=C)C(=O)OC)C(=O)OC

synonyms

2-Propenoic acid, 2-[(methoxycarbonyl)methylamino]-, methyl ester

Origin of Product

United States

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